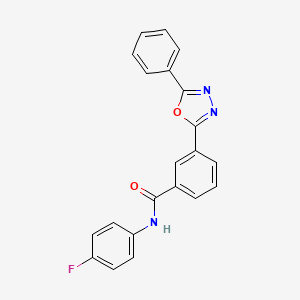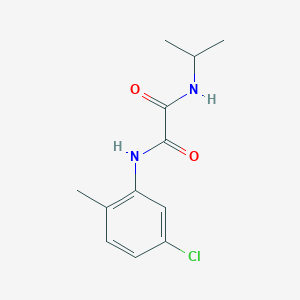![molecular formula C18H18ClFN2O4S B4395797 N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
描述
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been widely used in scientific research to investigate the role of CFTR in various physiological processes and to develop new treatments for cystic fibrosis.
作用机制
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its function as an ion channel. Specifically, N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide blocks the binding of ATP to the nucleotide-binding domains (NBDs) of CFTR, which are required for the channel to open and allow chloride ions to pass through.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of chloride secretion: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide inhibits the activity of CFTR, which is responsible for chloride secretion in many epithelial tissues. This leads to a decrease in fluid secretion and can have therapeutic effects in diseases such as cystic fibrosis.
2. Alteration of cytokine production: CFTR has been shown to play a role in the production of cytokines, which are important signaling molecules in the immune system. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to alter cytokine production in certain cell types, suggesting a potential role in inflammation.
3. Modulation of autophagy: CFTR has been implicated in the regulation of autophagy, a process by which cells degrade and recycle damaged or unwanted proteins and organelles. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to modulate autophagy in certain cell types, suggesting a potential role in cellular homeostasis.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency and selectivity: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a highly potent and selective inhibitor of CFTR, making it an ideal tool compound for studying CFTR function.
2. Wide range of applications: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used in a wide range of scientific research applications, from basic science studies to drug development.
3. Well-characterized: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been well-characterized in terms of its chemical properties, mechanism of action, and physiological effects.
Limitations:
1. Off-target effects: Although N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is highly selective for CFTR, it can have off-target effects on other ion channels and transporters, particularly at high concentrations.
2. Limited solubility: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is relatively insoluble in water, which can limit its use in certain experimental systems.
3. Limited in vivo efficacy: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has shown limited efficacy in animal models of cystic fibrosis, likely due to its poor pharmacokinetic properties.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide and its role in CFTR function and cystic fibrosis, including:
1. Development of more potent and selective CFTR inhibitors: Although N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a highly potent and selective inhibitor of CFTR, there is still a need for more potent and selective inhibitors with improved pharmacokinetic properties.
2. Investigation of CFTR modulators in combination with CFTR inhibitors: CFTR modulators have shown promise in clinical trials for the treatment of cystic fibrosis, but their efficacy may be enhanced by combining them with CFTR inhibitors such as N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
3. Study of CFTR function in other tissues and diseases: CFTR is expressed in many tissues beyond the lungs and pancreas, and its dysfunction has been implicated in other diseases such as infertility and chronic obstructive pulmonary disease. Further research is needed to understand the role of CFTR in these tissues and diseases, and the potential therapeutic benefits of CFTR inhibitors such as N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used in a wide range of scientific research applications, including:
1. Investigating the role of CFTR in epithelial transport: CFTR is expressed in many epithelial tissues, including the lungs, pancreas, and gastrointestinal tract. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used to selectively inhibit CFTR activity and study its role in ion and fluid transport across epithelial membranes.
2. Developing new treatments for cystic fibrosis: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used as a tool compound to identify new drugs that can correct the defects in CFTR function caused by mutations in the CFTR gene. These drugs, known as CFTR modulators, have shown promise in clinical trials and may provide a new treatment option for cystic fibrosis patients.
3. Investigating the role of CFTR in other physiological processes: CFTR has been implicated in a wide range of physiological processes, including inflammation, autophagy, and cell proliferation. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used to selectively inhibit CFTR activity and study its role in these processes.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c19-16-12-14(6-7-17(16)20)22(13-18(23)21-8-10-26-11-9-21)27(24,25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEDEQKMJIZILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(allyloxy)phenyl]-4-bromobenzamide](/img/structure/B4395744.png)
![1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B4395752.png)

![(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395772.png)
![2-methyl-5-({[3-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B4395773.png)
![3-methyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4395783.png)


![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)
![3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4395810.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4395816.png)
![5-[(cycloheptylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4395824.png)